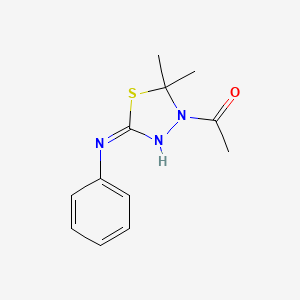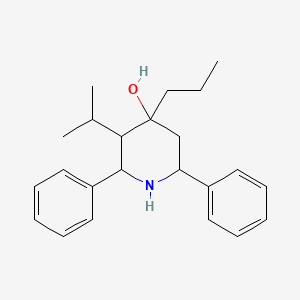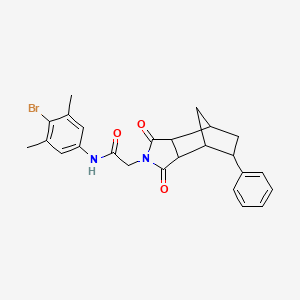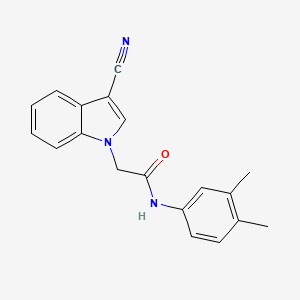
1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-acetyl-5-anilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, antifungal, and antiviral activities . In medicine, it is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In industry, it is used in the development of biocides, fungicides, and dyes .
Mechanism of Action
The mechanism of action of 1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE involves its interaction with various molecular targets and pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It may also interact with receptors on the surface of cells, leading to changes in cellular signaling pathways . These interactions can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Comparison with Similar Compounds
1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE can be compared with other similar compounds such as thiazoles, pyrazoles, and pyridines . These compounds share similar structural features, such as the presence of a heterocyclic ring containing nitrogen and sulfur atoms . 1-[2,2-DIMETHYL-5-(PHENYLAMINO)-1,3,4-THIADIAZOL-3-YL]ETHANONE is unique in its specific substitution pattern and the presence of a phenylamino group, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(2,2-dimethyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C12H15N3OS/c1-9(16)15-12(2,3)17-11(14-15)13-10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,14) |
InChI Key |
CVSMELMRDXKULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(SC(=NC2=CC=CC=C2)N1)(C)C |
solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)


![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)



![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
